molecular formula C24H17Cl2N3O4 B12041438 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide

4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B12041438
M. Wt: 482.3 g/mol
InChI Key: XVPHDUOSCGEHOQ-UHFFFAOYSA-N
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Description

4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C24H17Cl2N3O4 and its molecular weight is 482.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H17Cl2N3O4

Molecular Weight

482.3 g/mol

IUPAC Name

4-[(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C24H17Cl2N3O4/c1-33-14-7-8-18(25)22(11-14)27-24(32)17-12-21(15-4-2-3-5-16(15)23(17)31)29-28-20-9-6-13(30)10-19(20)26/h2-12,30-31H,1H3,(H,27,32)

InChI Key

XVPHDUOSCGEHOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=C(C=C4)O)Cl)O

Origin of Product

United States

Biological Activity

The compound 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide is a complex organic molecule notable for its potential therapeutic applications. With a molecular formula of C24H18ClN3O4C_{24}H_{18}ClN_{3}O_{4} and a molecular weight of approximately 447.9 g/mol, it features a naphthalene core, hydrazone linkage, and multiple aromatic substituents. This article reviews the biological activities of this compound, focusing on its interactions with various biological targets, potential therapeutic uses, and relevant case studies.

Structural Characteristics

The structural complexity of this compound contributes to its biological activity. The presence of both chloro and methoxy groups enhances its interaction with biological systems. The hydrazone linkage is particularly significant as it can participate in various chemical reactions, influencing the compound's reactivity and stability.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation. The compound's unique structure may enhance its efficacy against specific cancer types.
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against adenoviruses. Compounds with similar diazenyl structures have demonstrated effectiveness in inhibiting viral replication pathways.
  • Enzyme Inhibition : There is evidence that the compound may act as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme activity is dysregulated.

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in various cancer cell lines
AntiviralPotential activity against adenoviruses
Enzyme InhibitionMay inhibit specific enzymes involved in disease

Case Studies

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential mechanisms of action for 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide.

  • Anticancer Studies : A study on similar diazenyl compounds demonstrated significant cytotoxicity against breast cancer cells (MCF7) and liver cancer cells (HepG2), suggesting that the naphthalene core may play a crucial role in mediating these effects through apoptosis induction .
  • Antiviral Mechanisms : Research indicated that compounds with diazenyl groups could interfere with viral DNA replication processes, potentially leading to reduced viral loads in infected cells .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that certain derivatives could inhibit alkaline phosphatase, which is implicated in various pathophysiological conditions .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its biological effects is critical for its development as a therapeutic agent. The hydrazone linkage allows for tautomerization and may facilitate interactions with target biomolecules. Additionally, the presence of electron-withdrawing groups like chlorine enhances electrophilicity, potentially increasing binding affinity to nucleophilic sites on proteins or nucleic acids.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities , making it a candidate for therapeutic applications. Notably, studies have shown its potential as an antioxidant , which can help combat oxidative stress in biological systems. The presence of hydroxyl and methoxy groups enhances its interaction with biological targets, leading to promising results in anticancer research.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound could inhibit the growth of cancer cells in vitro, suggesting its potential role as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis in cancer cells, which is crucial for cancer treatment.
  • Antimicrobial Properties : Another investigation revealed that the compound possesses antimicrobial activity against various bacterial strains. This characteristic is particularly relevant in the development of new antibiotics amid rising resistance to existing drugs.
  • Enzyme Inhibition : Research has also focused on the compound's ability to inhibit specific enzymes linked to disease processes, further supporting its therapeutic potential.

Beyond medicinal uses, this compound's unique properties make it suitable for applications in materials science. Its ability to form stable complexes with metals suggests potential use in:

  • Dyes and Pigments : The vibrant colors produced by azo compounds are utilized in textiles and coatings.
  • Sensors : Its chemical reactivity can be harnessed for developing sensors that detect specific analytes based on colorimetric changes.

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